Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate
Overview
Description
Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate is an organic compound with the molecular formula C9H8ClN3O2. It is a member of the pyrazolo[1,5-A]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is often used in research settings due to its unique chemical properties and potential therapeutic applications.
Mechanism of Action
Preparation Methods
The synthesis of Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate typically involves the reaction of pyrazolo[1,5-A]pyrimidine derivatives with ethyl chloroformate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester linkage. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular processes and pathways due to its ability to modulate specific biological activities.
Comparison with Similar Compounds
Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate can be compared with other pyrazolo[1,5-A]pyrimidine derivatives such as:
Ethyl 5-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate: Similar in structure but with different substitution patterns, leading to varied biological activities.
Ethyl 5-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate: Another derivative with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
ethyl 2-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-7(10)12-13-5-3-4-11-8(6)13/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDKSIFRIJGMBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC=CN2N=C1Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701162430 | |
Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 2-chloro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701162430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394003-65-6 | |
Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 2-chloro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1394003-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 2-chloro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701162430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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